molecular formula C7H9ClN2O2 B3024490 3-Chloro-6-(2-methoxyethoxy)pyridazine CAS No. 147362-91-2

3-Chloro-6-(2-methoxyethoxy)pyridazine

Cat. No.: B3024490
CAS No.: 147362-91-2
M. Wt: 188.61 g/mol
InChI Key: HPKBMHSKWWFGJO-UHFFFAOYSA-N
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Properties

IUPAC Name

3-chloro-6-(2-methoxyethoxy)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-11-4-5-12-7-3-2-6(8)9-10-7/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKBMHSKWWFGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640714
Record name 3-Chloro-6-(2-methoxyethoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147362-91-2
Record name 3-Chloro-6-(2-methoxyethoxy)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147362-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-(2-methoxyethoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6-(2-methoxyethoxy)pyridazine
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Biological Activity

3-Chloro-6-(2-methoxyethoxy)pyridazine is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyridazines, which have been studied for various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a chloro substituent at the 3-position and a methoxyethoxy group at the 6-position of the pyridazine ring. Its molecular formula is C10_{10}H12_{12}ClN3_{3}O2_{2}, and it has a molecular weight of approximately 241.67 g/mol.

Anticancer Activity

Recent studies have indicated that pyridazine derivatives exhibit significant anticancer properties. For instance, a study on 3,6-disubstituted pyridazines demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3) cells. The most potent compounds displayed IC50_{50} values in the low micromolar range, suggesting strong cytotoxic effects against tumor cells .

Table 1: Anticancer Activity of Pyridazine Derivatives

CompoundCell LineIC50_{50} (µM)Mechanism of Action
11aT-47D2.18 ± 0.07CDK2 inhibition
11bMDA-MB-2312.44 ± 0.08Induction of apoptosis
11cSKOV-3>100Minimal effect
11dMCF-10A>100Non-cytotoxic

Source:

The mechanism of action for these compounds often involves cell cycle arrest and apoptosis induction, with CDK2 identified as a significant enzymatic target through molecular docking studies.

Antimicrobial Activity

In addition to anticancer properties, pyridazine derivatives have shown promising antimicrobial activity. Compounds similar to this compound have been reported to exhibit activity against various bacterial strains, indicating potential as broad-spectrum antimicrobial agents.

Table 2: Antimicrobial Efficacy of Pyridazine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
3-Chloro-6-(2-ME)E. coli32 µg/mL
S. aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Source:

Case Studies

  • Study on Anticancer Efficacy : A research team synthesized a series of pyridazines and evaluated their anticancer activities against breast cancer cell lines. The study found that certain derivatives induced apoptosis and inhibited cell proliferation effectively, highlighting the therapeutic potential of this class of compounds .
  • Antimicrobial Assessment : Another study focused on the antimicrobial properties of pyridazine derivatives against common pathogens. The results indicated that several compounds exhibited significant antibacterial activity, suggesting their potential use in treating bacterial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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